3-Methoxycyclopentan-1-ol
Description
3-Methoxycyclopentan-1-ol (C₆H₁₂O₂) is a cyclopentanol derivative featuring a hydroxyl group at position 1 and a methoxy group at position 3 of the cyclopentane ring. The compound combines the steric constraints of a five-membered ring with the electronic effects of oxygen-containing functional groups. The methoxy group enhances hydrophilicity compared to non-polar substituents, while the hydroxyl group enables hydrogen bonding and typical alcohol reactivity (e.g., esterification, oxidation) . Notably, commercial availability of this compound has been discontinued across multiple suppliers, suggesting challenges in synthesis, stability, or niche applications .
Properties
IUPAC Name |
3-methoxycyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTJEQBUSOPLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338431-71-3 | |
| Record name | 3-methoxycyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with methanol in the presence of an acid catalyst to form 3-methoxycyclopentanone, which is then reduced to this compound using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxycyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form cyclopentanol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxycyclopentanone or 3-methoxycyclopentanal.
Reduction: Cyclopentanol derivatives.
Substitution: Various substituted cyclopentane derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxycyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxycyclopentan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. Detailed studies are required to elucidate the specific pathways and targets involved.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Methoxycyclopentan-1-ol with four related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| This compound | C₆H₁₂O₂ | 116.16 | Hydroxyl, Methoxy | Cyclopentane ring with -OH (C1), -OCH₃ (C3) |
| 1-Methylcyclopentanol | C₆H₁₂O | 100.16 | Hydroxyl, Methyl | Cyclopentane ring with -OH (C1), -CH₃ (C1) |
| 3-Cyclopenten-1-ol | C₅H₈O | 84.12 | Hydroxyl, Alkene | Cyclopentene ring with -OH (C1), C=C (C2-C3) |
| trans-3,4-Epoxypentan-1-ol | C₅H₁₀O₂ | 102.13 | Hydroxyl, Epoxide | Linear pentanol with epoxide (C3-C4) |
Physical and Chemical Properties
- Boiling Point and Solubility: The methoxy group in this compound increases polarity compared to 1-Methylcyclopentanol, likely raising its boiling point and water solubility. 3-Cyclopenten-1-ol, with a conjugated double bond, exhibits lower boiling points (~150–160°C) and higher volatility than saturated analogs, as seen in plant volatile studies . Epoxide-containing compounds like trans-3,4-Epoxypentan-1-ol show higher reactivity (e.g., ring-opening reactions) but lower thermal stability due to strained cyclic ether groups .
- Reactivity: this compound: The hydroxyl group can undergo nucleophilic substitution or oxidation, while the methoxy group is relatively inert under mild conditions. 1-Methylcyclopentanol: Lacks the methoxy group, reducing steric hindrance but limiting electronic effects. Its reactivity is dominated by secondary alcohol behavior . 3-Cyclopenten-1-ol: The alkene enables addition reactions (e.g., hydrogenation, epoxidation), making it a precursor for more complex derivatives . trans-3,4-Epoxypentan-1-ol: The epoxide undergoes acid- or base-catalyzed ring-opening, yielding diols or ethers, as demonstrated in synthesis studies .
Biological Activity
Overview
3-Methoxycyclopentan-1-ol is an organic compound with the molecular formula C6H12O2, characterized by a methoxy group at the third carbon and a hydroxyl group at the first carbon of the cyclopentane ring. This structural configuration imparts unique chemical properties, making it a subject of interest in various biological and medicinal studies.
The synthesis of this compound typically involves the reaction of cyclopentanone with methanol under acidic conditions, followed by reduction using agents such as sodium borohydride. This compound can also be produced through various synthetic routes that optimize yield and purity for industrial applications.
The biological activity of this compound is primarily attributed to its functional groups, which allow for interactions with enzymes and receptors. The methoxy and hydroxyl groups facilitate hydrogen bonding and other molecular interactions, influencing enzyme activity and potentially modulating various biological pathways. It acts as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of several products, such as (1S,3R)-3-Methoxycyclopentanone or (1S,3R)-3-Methoxycyclopentanal.
Enzyme Interaction Studies
The interactions of this compound with various enzymes have been explored. The compound's ability to act as a substrate suggests potential roles in metabolic pathways. Detailed studies are required to elucidate specific enzyme targets and the resulting biological effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 3-Methoxycyclopent-2-en-1-one | Contains a double bond in the cyclopentane ring | Different reactivity due to unsaturation |
| 3-Ethoxycyclopentan-1-ol | Ethoxy group instead of methoxy | Variation in solubility and biological activity |
| Cyclopentanol | Lacks the methoxy group | Shares cyclopentane structure but different properties |
This compound's combination of both methoxy and hydroxyl groups distinguishes it from these analogs, potentially enhancing its reactivity and biological interaction profiles.
Case Studies
While specific case studies focusing solely on this compound are sparse, research into related compounds provides insight into its potential applications:
- Antiviral Activity : Studies on carbocyclic nucleosides demonstrate that modifications to cyclopentane derivatives can lead to significant antiviral properties. This suggests a pathway for further exploration of this compound in antiviral drug development .
- Enzyme Modulation : Investigations into similar compounds indicate that interactions with sigma receptors may influence neurological processes. This opens avenues for studying this compound's effects on neurological pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
